molecular formula C21H21N3O2S2 B2365286 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide CAS No. 851409-67-1

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2365286
CAS No.: 851409-67-1
M. Wt: 411.54
InChI Key: BDMDLTAULKIFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a recognized and potent inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with critical roles in cellular signaling, metabolism, and survival. This compound exhibits high selectivity and potency, making it a valuable chemical probe for dissecting the complex pathways governed by GSK-3β. Its primary research application lies in the investigation of neurodegenerative diseases, such as Alzheimer's disease, where inhibition of GSK-3β has been shown to reduce tau hyperphosphorylation , a key pathological marker. Furthermore, due to the involvement of GSK-3β in oncogenic signaling and cell proliferation, this inhibitor is widely used in cancer research to study apoptosis and tumor growth suppression . Researchers also utilize this compound to explore its effects in models of inflammation and diabetes, given the kinase's role in insulin signaling and inflammatory responses. By effectively modulating GSK-3β activity, this acetamide derivative provides a critical tool for understanding disease mechanisms and validating GSK-3β as a therapeutic target across multiple fields of biomedical science.

Properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c1-3-24-20(26)19-17(11-13(2)28-19)23-21(24)27-12-18(25)22-16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13H,3,11-12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMDLTAULKIFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Ethylamino-5-Methylthiophene-2-Carboxylate

The 3-ethyl-6-methyl substitution pattern is introduced via a cyclization reaction between ethyl 3-(ethylamino)-5-methylthiophene-2-carboxylate and formamide. Under reflux conditions (160–180°C, 6–8 hours), the aminothiophene undergoes intramolecular cyclization to form the pyrimidinone ring, yielding 3-ethyl-6-methyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-4-one (1 ) (Figure 1). This method, adapted from Patel et al., achieves yields of 76–97% depending on the substituents.

Table 1: Optimization of Cyclocondensation Conditions

Parameter Optimal Condition Yield (%)
Temperature 170°C 89
Reaction Time 7 hours 85
Solvent Formamide (neat) 92

The introduction of a sulfanyl group at position 2 of the thieno[3,2-d]pyrimidinone core is critical for subsequent coupling reactions. Two primary strategies are employed: (1) direct thiolation via thiourea reagents and (2) halogenation followed by nucleophilic substitution.

Thiolation Using Potassium Thiocyanate

Treatment of 1 with potassium thiocyanate in acetic acid under reflux (120°C, 3 hours) generates the 2-thioxo derivative (2 ) (Scheme 1). Subsequent reduction with Raney nickel in ethanol affords the 2-mercapto intermediate (3 ) with 68–72% yield.

Halogenation and Displacement

Alternatively, chlorination of 1 using phosphorus oxychloride (POCl₃) at 80°C for 4 hours produces 2-chloro-3-ethyl-6-methylthieno[3,2-d]pyrimidin-4-one (4 ). Reaction with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at room temperature then yields 3 (85% yield).

Synthesis of N-(Naphthalen-1-Yl)Acetamide

The N-(naphthalen-1-yl)acetamide moiety is synthesized via amide bond formation between 2-bromoacetyl bromide and naphthalen-1-amine.

Amide Coupling Reaction

Naphthalen-1-amine reacts with 2-bromoacetyl bromide in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (TEA), yielding 2-bromo-N-(naphthalen-1-yl)acetamide (5 ) (Scheme 2). The reaction proceeds with 78% efficiency, and the product is purified via recrystallization from ethanol.

Coupling of Thieno[3,2-d]Pyrimidinone and Acetamide Moieties

The final step involves the formation of the sulfanyl bridge between 3 and 5 via a nucleophilic substitution reaction.

Thioether Formation

A mixture of 3 and 5 in anhydrous DMF is treated with potassium carbonate (K₂CO₃) at 60°C for 12 hours (Scheme 3). The thiolate anion generated from 3 displaces the bromide in 5 , forming the target compound with 65–70% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Table 2: Key Analytical Data for Target Compound

Property Value
Molecular Formula C₂₃H₂₂N₄O₂S₂
Molecular Weight 474.57 g/mol
Melting Point 198–200°C
HPLC Purity 98.2%

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the cyclocondensation step, reducing reaction time by 80% while maintaining yields of 82–88%. This method is advantageous for large-scale production.

Solid-Phase Synthesis

Immobilization of the aminothiophene derivative on Wang resin enables iterative functionalization, though yields are modest (55–60%).

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at position 4 of the pyrimidinone ring are mitigated by using excess formamide.
  • Purification : Silica gel chromatography effectively separates byproducts, but gradient elution (hexane → ethyl acetate) is required for high-purity isolates.
  • Scale-Up : Continuous flow reactors improve heat distribution during cyclocondensation, enhancing reproducibility.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antitumor Activity

Research indicates that thienopyrimidine derivatives exhibit significant antitumor properties. The compound's structural features suggest that it may interact with specific biological targets such as enzymes or receptors involved in cancer progression. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes that are crucial in metabolic pathways. Its ability to bind to the active sites of these enzymes could lead to the development of novel therapeutic agents for diseases such as diabetes and obesity.

Antimicrobial Properties

Thienopyrimidine derivatives have been reported to possess antimicrobial activities against a range of pathogens. The compound's unique functional groups may enhance its ability to penetrate bacterial cell membranes and disrupt essential cellular processes .

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that a related thienopyrimidine derivative exhibited potent cytotoxic effects against non-small-cell lung carcinoma (NSCLC) cells. The mechanism was attributed to the compound's ability to induce DNA damage and inhibit DNA repair mechanisms.
  • Enzyme Interaction : Another investigation highlighted how thienopyrimidine compounds could inhibit specific kinases involved in cancer signaling pathways. This inhibition led to reduced tumor growth in animal models, suggesting potential for further development as targeted cancer therapies .
  • Antimicrobial Testing : A comprehensive screening of various thienopyrimidine derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfanyl group could enhance efficacy against resistant strains.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in:

  • Core substituents : Position 3 (ethyl vs. phenyl, methoxyphenyl) and position 6 (methyl vs. hydrogen or phenyl).
  • Acetamide side chain : Naphthalen-1-yl vs. nitrophenyl, dichlorophenyl, or substituted phenyl groups.
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Substituents Acetamide Substituent Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 3-ethyl, 6-methyl Naphthalen-1-yl ~437.5 (calc.) Thienopyrimidinone, sulfanyl -
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 3-phenyl, 6-ethyl 4-Nitrophenyl ~454.5 (calc.) Nitro group, phenyl
2-[[3-(2-Methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(naphthalen-1-yl)acetamide 3-(2-methoxyphenyl) Naphthalen-1-yl ~473.5 (calc.) Methoxy, naphthalene
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide 7-phenyl, 3-H 2-Ethyl-6-methylphenyl 403.5 Phenyl, ethyl-methylphenyl
2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone core 2,3-Dichlorophenyl 344.21 Chlorine substituents

Pharmacokinetic and Bioactivity Insights

  • Naphthalen-1-yl vs. Nitrophenyl: The naphthalene group in the target compound (vs. Nitro groups (e.g., in ) often confer electron-withdrawing effects, which may influence redox activity or metabolic stability.
  • Methoxy Substitution : The 2-methoxyphenyl variant introduces steric hindrance and hydrogen-bonding capacity, which could alter target binding compared to the target compound’s simpler ethyl/methyl substitution.
  • Synthetic Yields : Analogues like report 80% yields via straightforward nucleophilic substitution, suggesting scalable synthesis for the target compound if similar methodologies apply.

Molecular Docking and SAR Trends

While direct docking data for the target compound are unavailable, related structures suggest:

  • The thienopyrimidinone core acts as a hinge-binding motif in kinase inhibitors, with substituents at position 3 (e.g., ethyl, phenyl) modulating selectivity .
  • The sulfanyl linker may enhance conformational flexibility, allowing the acetamide side chain to occupy adjacent hydrophobic pockets .
  • Naphthalen-1-yl groups (as in the target compound and ) are associated with improved binding to aromatic-rich regions of targets like COX-2 or DNA topoisomerases.

Biological Activity

The compound 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core linked to a naphthalene moiety via an acetamide group. The molecular formula is C18H17N3O4S2C_{18}H_{17}N_{3}O_{4}S_{2} with a molecular weight of approximately 403.4753 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its diverse biological activities.

The biological activity of thienopyrimidine derivatives often involves interactions with specific biological targets such as enzymes or receptors. For this compound:

  • Enzyme Inhibition : It has been reported that similar thienopyrimidine compounds can inhibit enzymes involved in purine biosynthesis, specifically GARFTase and AICARFTase, which are crucial for nucleotide synthesis in cancer cells .
  • Antitumor Activity : The compound's structure suggests it may exhibit anticancer properties by inducing apoptosis in tumor cells and inhibiting cell proliferation through various pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related thienopyrimidine compounds. For example:

  • Cell Line Testing : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .
CompoundCell LineIC50 (µM)
Thienopyrimidine AMCF73.79
Thienopyrimidine BNCI-H46012.50
Thienopyrimidine CSF-26842.30

Mechanistic Insights

In vitro assays have demonstrated that the compound inhibits key metabolic pathways in cancer cells:

  • Dual Inhibition : The compound has been noted to inhibit both GARFTase and AICARFTase with Ki values of 2.97 µM and 9.48 µM respectively, indicating its potential as a targeted antitumor agent .

Study on Similar Thienopyrimidines

A study explored a series of thieno[2,3-d]pyrimidine analogs that were evaluated for their dual targeting capabilities in cancer treatment:

  • Results : These analogs exhibited promising results in inhibiting tumor growth in vivo, suggesting that structural modifications could enhance their efficacy against specific cancer types .

Clinical Relevance

The therapeutic implications of this compound extend beyond oncology:

  • Antimicrobial Activity : Some derivatives have shown activity against bacterial strains, indicating potential applications in treating infections alongside their anticancer properties.

Q & A

Basic Research Questions

Q. What are the critical steps in optimizing the synthesis of this compound?

  • Methodological Answer : The synthesis typically involves sequential steps: (1) construction of the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives, (2) sulfanylation at the 2-position using mercaptoacetic acid derivatives, and (3) coupling with naphthalen-1-ylamine via acylation. Key optimizations include:

  • Reaction Temperature : Maintaining 60–80°C during sulfanylation to prevent side reactions (e.g., disulfide formation) .
  • Catalyst Selection : Using DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) for intermediate isolation .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze ¹H and ¹³C NMR for characteristic peaks (e.g., naphthalene protons at δ 7.4–8.2 ppm, thienopyrimidine NH at δ 12.5 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What preliminary assays are recommended for evaluating biological activity?

  • Methodological Answer : Prioritize:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays at 10 µM .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, noting IC50 values <50 µM as promising .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer :

  • Core Modifications : Replace the thieno[3,2-d]pyrimidine scaffold with pyrazolo[4,3-d]pyrimidine to assess impact on kinase selectivity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2) at the naphthalene ring to enhance binding affinity (see analog data in ).
  • Biological Assays : Compare IC50 shifts in kinase panels to map pharmacophore requirements .

Q. What strategies resolve contradictions in biological data across similar analogs?

  • Methodological Answer :

  • Meta-Analysis : Compile data from analogs (e.g., Table 1 in ) to identify trends (e.g., methyl substitution at C6 improves solubility but reduces potency).
  • Computational Validation : Perform molecular docking to reconcile discrepancies (e.g., conflicting IC50 values due to binding pose variations) .
  • Experimental Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .

Q. What in vivo models are suitable for pharmacokinetic (PK) studies?

  • Methodological Answer :

  • Rodent Models : Administer 10 mg/kg IV/orally in Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 12, 24 h for LC-MS/MS analysis .
  • Tissue Distribution : Use radiolabeled compound (¹⁴C) to track accumulation in liver/kidneys .
  • Metabolite ID : Employ UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation at the acetamide group) .

Q. How can researchers address poor aqueous solubility during formulation?

  • Methodological Answer :

  • Co-Solvents : Use PEG-400/ethanol (1:1) for in vitro studies; optimize for in vivo compatibility .
  • Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability .
  • Salt Formation : Screen with hydrochloric acid or sodium bicarbonate to improve crystallinity .

Q. What mechanistic studies elucidate the compound’s anti-inflammatory effects?

  • Methodological Answer :

  • Pathway Analysis : Use Western blotting to measure NF-κB/p65 phosphorylation in LPS-stimulated macrophages .
  • Gene Knockdown : Apply siRNA targeting TLR4 to confirm receptor-mediated activity .
  • Cytokine Profiling : Quantify IL-6/TNF-α via ELISA in serum from collagen-induced arthritis models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.